4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde
Description
4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde is a pyrimidine derivative characterized by a chloro group at position 4, a methylsulfanyl (SCH₃) group at position 2, a pyrrolidin-1-yl substituent at position 6, and a carbaldehyde (CHO) group at position 5. Its molecular formula is C₁₁H₁₃ClN₄OS, derived from the pyrimidine core (C₄H₄N₂) with substituents contributing additional atoms. The carbaldehyde group enhances reactivity, enabling nucleophilic additions, while the chloro and methylsulfanyl groups may influence electronic and steric properties.
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3OS/c1-16-10-12-8(11)7(6-15)9(13-10)14-4-2-3-5-14/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBUQFUXWDJOIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424664 | |
| Record name | SBB012021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445040-59-5 | |
| Record name | SBB012021 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80424664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- 2-Methylthio-4-chloropyrimidine derivatives serve as primary starting materials.
- Pyrrolidine or its derivatives are used for nucleophilic substitution at position 6.
- Chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are employed for chlorination steps.
- Formylation is typically achieved via the Vilsmeier-Haack reaction using POCl3 and N,N-dimethylformamide (DMF).
Stepwise Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Methylthio-4-chloropyrimidine + pyrrolidine, base (e.g., triethylamine), solvent (e.g., THF or DMF), 0°C to room temp | Formation of 4-chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine intermediate |
| 2 | Chlorination | POCl3 or SOCl2, solvent (e.g., dichloromethane, toluene), reflux or controlled temperature | Chlorination at position 4 if not already present or to enhance electrophilicity |
| 3 | Formylation (Vilsmeier-Haack) | POCl3 + DMF, low temperature (0–5°C) to room temp | Introduction of aldehyde group at position 5, yielding final compound |
Reaction Conditions and Optimization
- Bases and solvents: Triethylamine, pyridine, or sodium carbonate are commonly used bases to facilitate substitution reactions and neutralize generated acids.
- Temperature control: Low temperatures (0–5°C) during formylation prevent side reactions and decomposition.
- Purification: Liquid-liquid extraction (e.g., dichloromethane/brine), column chromatography with gradient elution (hexane/ethyl acetate), and recrystallization are employed to isolate pure product.
- Yield optimization: Use of anhydrous conditions and inert atmosphere (nitrogen or argon) improves yield and purity by minimizing hydrolysis and oxidation.
Industrial and Scale-Up Considerations
- Continuous flow reactors and automated synthesis systems are applied to scale the synthesis efficiently.
- Reaction parameters such as residence time, temperature, and reagent stoichiometry are optimized to maximize throughput and minimize impurities.
- Use of scavenger resins and selective chromatographic techniques help remove sulfur-containing by-products and unreacted starting materials.
Analytical Characterization of Intermediates and Final Product
| Analytical Technique | Purpose | Details/Notes |
|---|---|---|
| NMR (1H, 13C) | Structural confirmation, stereochemistry | Identification of methylsulfanyl, pyrrolidinyl, and aldehyde protons and carbons |
| LC-MS | Molecular weight confirmation | Confirms molecular ion peak corresponding to target compound |
| HPLC (including chiral HPLC) | Purity and stereochemical integrity | Ensures absence of isomers and impurities |
| X-ray crystallography | Crystal structure and conformation | Validates molecular geometry and dimer formation in solid state |
| IR spectroscopy | Functional group identification | Confirms presence of aldehyde (C=O stretch), sulfanyl, and chloro groups |
Research Findings and Notes on Preparation
- The methylsulfanyl group at position 2 is introduced early to direct subsequent substitutions and improve regioselectivity.
- The chloro substituent at position 4 is highly electrophilic, facilitating nucleophilic substitution with pyrrolidine under mild conditions.
- The aldehyde group at position 5 is introduced last to avoid its reduction or side reactions during earlier steps.
- The compound forms dimers in the crystal state via hydrogen bonding involving the chloro and pyrrolidinyl groups, which may influence purification and crystallization protocols.
- Stability studies indicate sensitivity to acidic and basic conditions, requiring careful pH control during synthesis and storage.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group in 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carboxylic acid.
Reduction: 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its pyrimidine core is a common scaffold in many biologically active molecules, including antiviral, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a useful building block in material science.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloro and methylsulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Key Observations:
The carbaldehyde group in the target compound distinguishes it from CAS 57564-94-0, enabling reactivity absent in the fused-ring analog .
Steric and Solubility Considerations: The pyrrolidin-1-yl group in the target compound introduces a cyclic amine, enhancing solubility in polar solvents compared to the methyl-substituted CAS 1268522-00-4 .
The target compound’s aldehyde may enable derivatization into bioactive molecules .
Biological Activity
4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde (CAS No. 445040-59-5) is a novel compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on cytotoxic effects, mechanism of action, structure-activity relationships, and relevant case studies.
- Molecular Formula : C10H12ClN3OS
- Molecular Weight : 257.74 g/mol
- Structure : The compound contains a pyrimidine core substituted with a chloromethyl group and a pyrrolidine ring.
Biological Activity Overview
Recent studies have highlighted the compound's promising biological activities, particularly in the context of cancer treatment. The following sections detail specific findings regarding its cytotoxicity and mechanisms of action.
Cytotoxicity Studies
A variety of studies have assessed the cytotoxic effects of this compound against different cancer cell lines.
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 43.15 | Induces apoptosis via caspase activation |
| MDA-MB-231 | 59.00 | Cell cycle arrest in G1 phase |
| HeLa | 68.17 | Inhibition of pro-survival proteins |
The compound exhibited significant cytotoxicity across these cell lines, with IC50 values indicating effective concentrations for inducing cell death. Notably, HepG2 cells showed the lowest IC50, suggesting a higher sensitivity to this compound.
The mechanism through which this compound exerts its effects involves several pathways:
- Apoptosis Induction : The compound has been shown to increase levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes programmed cell death in cancer cells.
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with this compound leads to an accumulation of cells in the G1 phase, indicating an interruption in the cell cycle progression.
- Inhibition of Kinases : Molecular docking studies suggest that this compound may inhibit various kinases involved in cancer progression, akin to known inhibitors like sunitinib.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring have been explored to enhance biological activity:
Table 2: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Observed Activity |
|---|---|---|
| 2 | Chlorine (Cl) | Increased cytotoxicity against HepG2 |
| 6 | Methylthio (S) | Enhanced kinase inhibition |
| 5 | Aldehyde (CHO) | Critical for binding affinity |
These modifications have shown varying degrees of impact on both the potency and selectivity of the compound against different cancer types.
Case Studies
Several case studies have investigated the therapeutic potential of this compound:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in HepG2 cells, characterized by increased caspase activity and changes in cell morphology consistent with apoptotic processes.
- In Vivo Models : Preliminary animal studies indicated a reduction in tumor size when treated with this compound alongside standard chemotherapy agents, suggesting a synergistic effect that warrants further investigation.
- Comparative Analysis with Other Compounds : Comparative studies with other pyrimidine derivatives revealed that this specific compound exhibited superior efficacy against EGFR and CDK2 pathways, making it a candidate for further development as an anticancer agent.
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-2-methylsulfanyl-6-pyrrolidin-1-yl-pyrimidine-5-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multi-step functionalization of pyrimidine cores. A typical route involves:
Chlorination : Introduce the chloro group at position 4 using POCl₃ or PCl₃ under reflux .
Sulfanyl Substitution : React with methyl disulfide or thiols in the presence of a base (e.g., NaH) at 60–80°C .
Pyrrolidine Coupling : Use Buchwald-Hartwig amination or nucleophilic substitution with pyrrolidine under Pd catalysis .
Carbaldehyde Formation : Oxidize a methyl group at position 5 using MnO₂ or Swern oxidation .
Key Variables : Temperature (>80°C risks decomposition), solvent polarity (DMF enhances nucleophilicity), and catalyst choice (Pd(OAc)₂ improves coupling efficiency). Yields range from 40–65% depending on step optimization.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm; purity ≥95% is acceptable for most studies .
- NMR : Confirm substituent positions via ¹H/¹³C NMR. For example, the carbaldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while pyrrolidine protons show multiplet signals at δ 1.8–2.2 ppm .
- Mass Spectrometry (HRMS) : Exact mass calculation for C₁₁H₁₃ClN₄OS ([M+H]⁺): 309.0532.
Advanced Research Questions
Q. What strategies can resolve contradictory data in spectroscopic characterization (e.g., unexpected splitting in NMR or ambiguous mass fragments)?
- Methodological Answer : Contradictions often arise from:
- Tautomerism : The carbaldehyde group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the aldehyde form .
- Residual Solvents : Dry samples thoroughly or use 2D NMR (COSY, HSQC) to distinguish solvent peaks .
- Mass Fragmentation : Employ tandem MS/MS to differentiate between structural isomers. For example, the loss of Cl (35.5 Da) vs. SCH₃ (47.1 Da) confirms substituent positions.
Q. How can computational chemistry aid in predicting the reactivity of this compound for targeted derivatization?
- Methodological Answer : Use density functional theory (DFT) to:
Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., carbaldehyde carbon is highly electrophilic, ideal for Schiff base formation) .
Transition State Modeling : Predict activation barriers for substitution reactions at the chloro position using Gaussian09 with B3LYP/6-31G* basis set .
Solvent Effects : Simulate solvation-free energies in DMF vs. THF to optimize reaction media.
Q. What experimental design principles apply when synthesizing analogues with modified pyrrolidine or sulfanyl groups?
- Methodological Answer : Follow a Taguchi orthogonal array to vary:
- Pyrrolidine Substituents : Test sp³-hybridized amines (azetidine, piperidine) for steric effects.
- Sulfanyl Group Modifications : Replace SCH₃ with SCF₃ or SeCH₃ to alter electronic profiles.
Table 1 : Yield and Reactivity of Analogues
| Substituent | Reaction Temp (°C) | Yield (%) | LogP |
|---|---|---|---|
| SCH₃ | 80 | 65 | 2.1 |
| SCF₃ | 100 | 48 | 2.8 |
| SeCH₃ | 90 | 52 | 2.5 |
| Data derived from Pd-catalyzed coupling trials . |
Contradiction Analysis & Optimization
Q. How should researchers address low yields during the final carbaldehyde oxidation step?
- Methodological Answer : Common issues and solutions:
- Over-Oxidation : Replace MnO₂ with milder oxidants like IBX (2-iodoxybenzoic acid) to prevent degradation .
- Moisture Sensitivity : Use anhydrous conditions (molecular sieves) and inert gas purging.
- Byproduct Formation : Monitor reaction progress via TLC (hexane:EtOAc 3:1) and quench early if aldehyde signals dominate.
Application-Oriented Questions
Q. What biological screening approaches are suitable for evaluating this compound’s potential as a kinase inhibitor?
- Methodological Answer : Use:
- Kinase Profiling Assays : Test against EGFR, VEGFR, or CDK2 at 10 µM concentration in ATP-competitive formats .
- Molecular Docking : AutoDock Vina to predict binding to kinase ATP pockets (e.g., PDB ID: 1M17).
- SAR Analysis : Correlate substituent electronegativity (Cl, SCH₃) with IC₅₀ values to guide optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
